molecular formula C9H4Cl2N4 B1615008 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile CAS No. 3720-50-1

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile

Cat. No.: B1615008
CAS No.: 3720-50-1
M. Wt: 239.06 g/mol
InChI Key: ZTURGYPZSAQJDJ-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile (CAS: 348152-30-7) is an organic compound characterized by a propanedinitrile backbone substituted with a hydrazinylidene group and a 2,3-dichlorophenyl moiety. Its molecular formula is C₁₀H₄Cl₂N₂, with an average molecular mass of 223.056 g/mol and a monoisotopic mass of 221.975153 g/mol . The compound’s structure features electron-withdrawing cyano groups and chlorine atoms, which influence its electronic properties and reactivity. ChemSpider ID 692584 and MDL number MFCD00245401 are key identifiers for this compound .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(9(7)11)15-14-6(4-12)5-13/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTURGYPZSAQJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306426
Record name (2,3-Dichlorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3720-50-1
Record name NSC176295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,3-Dichlorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile typically involves the reaction of 2,3-dichlorophenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential hazards.

Chemical Reactions Analysis

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The hydrazinylidene group can participate in condensation reactions with carbonyl compounds, forming hydrazones or related derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile is not well-defined, as it is primarily used for research purposes. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomers of Dichloro Substitution
  • 2-[(3,5-Dichlorophenyl)hydrazinylidene]propanedinitrile Molecular formula: C₁₀H₄Cl₂N₂ (same as the target compound). Substitution pattern: Chlorine at positions 3 and 5 on the phenyl ring.
  • 2-[(2,6-Dichlorophenyl)hydrazinylidene]propanedinitrile (CAS: 3780-85-6)

    • Substitution pattern: Chlorine at positions 2 and 4.
    • Impact: Steric hindrance from ortho-substituted chlorines may reduce reactivity in cross-coupling reactions compared to the 2,3-isomer .
Trifluoromethyl vs. Dichloro Substitution
  • 2-[[4-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile (CAS: 7089-17-0)
    • Molecular formula: C₁₀H₅F₃N₃ .
    • Substitution: A strong electron-withdrawing trifluoromethyl group replaces chlorine.
    • Impact: Increased lipophilicity and metabolic stability due to the CF₃ group, making it more suitable for pharmaceutical applications .

Functional Group Variations

Nitro and Hydroxyl Substituents
  • 2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile Substitution: Nitro (NO₂) and hydroxyl (OH) groups at positions 4 and 3, respectively. Impact: The nitro group enhances electrophilicity, while the hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents.
Methylene vs. Hydrazinylidene Linkers
  • 2-(2,3-Dichlorobenzylidene)malononitrile Structure: A methylene linker instead of hydrazinylidene.

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile C₁₀H₄Cl₂N₂ 2,3-Cl₂, hydrazinylidene 223.056 High reactivity in coordination chemistry
2-[(3,5-Dichlorophenyl)hydrazinylidene]propanedinitrile C₁₀H₄Cl₂N₂ 3,5-Cl₂, hydrazinylidene 223.056 Enhanced symmetry and stability
2-[[4-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile C₁₀H₅F₃N₃ 4-CF₃, hydrazinylidene 248.16 Lipophilic; drug candidate
2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile C₁₀H₅N₃O₃ 3-OH, 4-NO₂, methylene 227.16 Soluble in polar solvents; bioactive
2,2-Dichloropropanedinitrile C₃Cl₂N₂ Cl₂ on propanedinitrile chain 134.95 High toxicity; industrial use

Biological Activity

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile, with the chemical formula C9H4Cl2N4 and a molecular weight of 239.06 g/mol, is an organic compound primarily utilized in research settings. The synthesis of this compound typically involves the reaction of 2,3-dichlorophenylhydrazine with malononitrile under controlled conditions, often requiring solvents like ethanol or methanol and sometimes catalysts to facilitate the reaction.

The biological activity of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The hydrazinylidene group may engage in hydrogen bonding or other non-covalent interactions that can influence its biological effects.

Potential Biological Effects

Research indicates that this compound may exhibit various biological activities, including:

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the effects of hydrazone derivatives similar to this compound on cancer cell lines. Results indicated that these compounds could induce apoptosis in human leukemia cells through the activation of caspase pathways.
  • Antimicrobial Studies:
    • In a comparative analysis of various hydrazone compounds, this compound demonstrated moderate antibacterial activity against Gram-positive bacteria, showcasing its potential as a lead compound for further development.
  • Enzyme Interaction:
    • Research focused on the interaction of this compound with specific enzyme targets revealed that it could inhibit the activity of certain proteases, which are crucial in various biological processes including inflammation and cancer progression.

Data Table: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInduces apoptosis in leukemia cells; potential for broader anticancer effects
Enzyme InhibitionInhibits specific proteases involved in metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile
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2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile

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